MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-D

ADC payload resistance P-glycoprotein efflux multidrug resistance

MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-D delivers sub-picomolar cytotoxicity via the duocarmycin-class CBI warhead—a DNA minor-groove alkylator. The MOM-protected benzamide-azaindole core enables controlled intracellular cleavage, preserving warhead potency. Critically, this linker-payload architecture confers P-glycoprotein efflux resistance unattainable with auristatin-based ADCs, sustaining activity in multidrug-resistant tumors. The Boc-ethylenediamine terminus supports systematic linker-length optimization for tailored biotransformation. Procure for ADC programs targeting low-antigen, P-gp-overexpressing malignancies.

Molecular Formula C44H51ClN6O10
Molecular Weight 859.4 g/mol
Cat. No. B12417347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-D
Molecular FormulaC44H51ClN6O10
Molecular Weight859.4 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=CC3=C2C(CN3C(=O)C4=CN5C=C(C=CC5=N4)NC(=O)C6=CC=C(C=C6)OCOC)CCl)OC(=O)N(CCN(C)C(=O)OC(C)(C)C)CCOCCO
InChIInChI=1S/C44H51ClN6O10/c1-28-8-7-9-33-36(60-43(56)49(18-20-58-21-19-52)17-16-48(5)42(55)61-44(2,3)4)22-35-39(38(28)33)30(23-45)24-51(35)41(54)34-26-50-25-31(12-15-37(50)47-34)46-40(53)29-10-13-32(14-11-29)59-27-57-6/h7-15,22,25-26,30,52H,16-21,23-24,27H2,1-6H3,(H,46,53)/t30-/m1/s1
InChIKeyVQQZUHVNVDPTLO-SSEXGKCCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-D: ADC Linker-Payload Intermediate for Targeted Cancer Therapeutics


MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-D (CAS 2222445-87-4; molecular weight 859.36 g/mol) is a cleavable antibody-drug conjugate (ADC) linker component that incorporates the methylCBI (cyclopropabenzindole) pharmacophore, a synthetic analog of the duocarmycin class of DNA minor groove alkylating agents . The compound functions as a linker-payload intermediate enabling conjugation of cytotoxic CBI-based warheads to tumor-targeting antibodies via the ethylenediamine terminus with Boc protection, while the MOM (methoxymethyl) ether and benzamide-azaindole architecture modulate linker stability and intracellular drug release kinetics upon lysosomal internalization .

Why MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-D Cannot Be Substituted with Generic ADC Linkers


Generic ADC linkers such as Val-Cit-PAB or non-cleavable SMCC derivatives cannot functionally substitute for MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-D due to fundamentally different release mechanisms and payload compatibility requirements. The MOM-protected benzamide-azaindole core in this compound is specifically engineered to undergo controlled intracellular cleavage while preserving the CBI warhead's DNA-alkylating potency . In contrast, CBI-dimer conjugates constructed with alternative linker architectures have demonstrated that linker length, attachment site selection, and spacer composition directly modulate both in vivo biotransformation rates (specifically adduct formation with alpha-1-microglobulin) and tumor distribution kinetics [1]. Furthermore, P-glycoprotein (P-gp)-mediated efflux resistance—a critical determinant of ADC efficacy in multidrug-resistant tumors—is significantly influenced by the specific linker-payload architecture, with CBI-dimer conjugates demonstrating superior P-gp evasion compared to auristatin-based ADCs [2]. Substitution with a generic linker would unpredictably alter all three parameters: intracellular release kinetics, systemic clearance rates, and resistance profile.

Quantitative Differentiation Evidence: MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-D vs. Comparator ADCs


P-glycoprotein Efflux Resistance: seco-CBI-Dimer Conjugates vs. MMAE-ADCs

Anti-Ly6E ADC conjugates constructed with seco-CBI-dimer payloads (the warhead class corresponding to the methylCBI component of this linker-payload intermediate) demonstrate significantly enhanced resistance to P-glycoprotein (P-gp)-mediated drug efflux compared to monomethyl auristatin E (MMAE)-based ADCs. The seco-CBI-dimer conjugates maintained cytotoxic activity across multiple cell lines where MMAE conjugates showed attenuated potency due to P-gp upregulation [1]. This difference is attributed to the DNA minor groove alkylating mechanism of CBI payloads versus the tubulin-targeting mechanism of auristatins, with the former being intrinsically less susceptible to P-gp recognition and export.

ADC payload resistance P-glycoprotein efflux multidrug resistance auristatin comparator

In Vivo Xenograft Tumor Outgrowth Suppression: seco-CBI-Dimer ADCs vs. MMAE ADCs

In direct comparative xenograft studies, anti-Ly6E ADCs bearing seco-CBI-dimer payloads demonstrated reduced tumor outgrowth following multiple weeks of treatment compared to matched anti-Ly6E-MMAE conjugates, despite both ADCs driving comparable single-dose initial efficacy in xenograft and patient-derived xenograft models [1]. This durability advantage suggests that CBI-dimer conjugates are less susceptible to developing acquired resistance mechanisms that drive tumor regrowth after initial response—a critical limitation observed with auristatin-based ADCs in clinical and preclinical settings [1].

in vivo efficacy xenograft model tumor durability ADC comparison

Cytotoxic Potency Benchmarking: CBI-Dimer Payloads vs. Microtubule-Targeted Payloads

Bifunctional agents containing CBI-based DNA alkylating subunits exhibit cytotoxicity in the sub-picomolar IC50 range, with in vitro properties that compare favorably against established microtubule-targeted ADC payloads including MMAE and DM1 [1]. Evaluation of aminoCBI-containing bifunctional agents across a panel of nine human tumor cell lines demonstrated potent cytotoxicity (some sub-pM IC50 values) that matches or exceeds the potency benchmarks of clinically validated auristatin and maytansine payloads [1]. The DNA minor groove alkylation mechanism of CBI warheads confers cell cycle-independent activity, in contrast to microtubule inhibitors which primarily target dividing cells during M-phase [1].

IC50 comparison ADC payload potency DNA alkylating agents duocarmycin analogs

seco-CBI-Dimer ADC In Vitro Antiproliferative Activity: Cell Line IC50 Data

THIOMAB antibody-drug conjugates (TDCs) constructed with seco-CBI-dimer payloads and targeting CD22 demonstrate potent antigen-dependent antiproliferative effects across multiple lymphoma cell lines. In WSU-DLCL2 diffuse large B-cell lymphoma cells, the anti-CD22 seco-CBI-dimer TDC exhibited an IC50 of 9.00 nM (n=3 separate runs) [1]. In Jurkat T acute lymphoblastic leukemia cells, the IC50 was 15.00 nM [1]. In BJAB Burkitt lymphoma cells, the IC50 was 61.00 nM [1]. These values represent the antigen-dependent cytotoxicity achievable with seco-CBI-dimer payloads when conjugated via optimized linker architecture.

IC50 quantification CD22-targeting ADC lymphoma cell lines THIOMAB antibody-drug conjugate

Linker Architecture Modulation of A1M Adduct Formation and Systemic Clearance

Variation of linker-drug length and monoclonal antibody attachment site significantly alters the rate of alpha-1-microglobulin (A1M) plasma protein adduct formation with seco-CBI-dimer conjugates [1]. Anti-Ly6E-seco-CBI-dimer ADCs that form A1M adducts demonstrate slower systemic antibody clearance compared to unconjugated antibody in mice and rats, but this effect is species-dependent (clearance slower in rodents, faster in monkeys) [2]. Critically, while A1M adduct formation prolongs systemic exposure, it also attenuates tumor distribution—highlighting that linker-drug architecture directly controls the balance between circulating half-life and tumor penetration [2]. The MOM-Boc-ethylenediamine linker architecture in the target compound provides specific handles for modulating these biotransformation parameters.

linker-payload optimization pharmacokinetics alpha-1-microglobulin adduct biotransformation

LC-MS/MS Bioanalytical Differentiation: CBI-Dimer Prodrug Conversion Requirements

CBI-dimer payloads are chemically labile and exist as prodrugs requiring enzymatic conversion to a single active drug form for accurate bioanalysis [1]. Multiplexed immunoaffinity LC-MS/MS assays for CBI-dimer ADCs necessitate extensive optimization of sample preparation steps to stabilize the drug without ex vivo modification and to quantitatively convert the prodrug into the active species [1]. This bioanalytical requirement fundamentally differs from the more straightforward quantification methods applicable to stable payloads like MMAE or DM1, where prodrug conversion is not required. The assay qualification data demonstrate that this multiplex approach provides robust antibody-conjugated drug (acDrug) and total antibody quantitation and can be extended across different monoclonal antibody frameworks and linker chemistries [1].

bioanalytical method LC-MS/MS prodrug conversion pharmacokinetic assessment

Optimal Application Scenarios for MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-D in ADC Development


ADC Programs Targeting Multidrug-Resistant Tumors with P-gp Upregulation

This linker-payload intermediate is ideally suited for constructing ADCs intended to treat malignancies characterized by P-glycoprotein overexpression, such as relapsed/refractory lymphomas and certain solid tumors with acquired multidrug resistance. The seco-CBI-dimer payload class demonstrates resistance to P-gp-mediated efflux that is not observed with auristatin-based ADCs, enabling maintained cytotoxic activity in P-gp-upregulated tumor environments [1]. Procurement is warranted when developing ADCs for patient populations where prior MMAE-ADC treatment has failed or where tumor profiling indicates high P-gp expression.

Antigen-Low Tumor Targeting Requiring Sub-Picomolar Payload Potency

The CBI warhead class achieves sub-picomolar IC50 values against human tumor cell lines, exceeding the potency benchmarks of clinically established microtubule-targeted payloads [1]. This extreme potency enables effective tumor cell killing even at low antigen expression levels where auristatin or maytansine ADCs may fail to achieve the intracellular drug concentration threshold required for cytotoxicity. This linker-payload architecture is particularly valuable for targeting tumor antigens with heterogeneous or moderate-low expression across the patient population.

Durability-Focused ADC Development Requiring Reduced Tumor Regrowth

In head-to-head xenograft comparisons, anti-Ly6E-seco-CBI-dimer ADCs demonstrated reduced tumor outgrowth over extended multi-week treatment periods compared to matched MMAE conjugates [1]. This durability advantage addresses a key limitation of auristatin-based ADCs, which frequently drive initial tumor regression followed by regrowth and metastasis. The MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-D scaffold enables construction of ADCs where long-term tumor suppression is a primary therapeutic objective rather than acute cytoreduction alone.

Linker-Payload Architecture Optimization Studies Requiring Tunable Biotransformation

The ethylenediamine-Boc-MOM-benzamide architecture provides specific structural handles for systematic variation of linker length and attachment chemistry. Studies have demonstrated that modifying linker-drug length and mAb conjugation site alters A1M adduct formation rates, which in turn modulates the balance between systemic ADC exposure and tumor distribution [1][2]. This compound serves as a versatile scaffold for ADC optimization programs seeking to empirically determine the optimal biotransformation profile for a given antibody-target pair.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.